(+)-Alantolactone

NF-κB inhibition ICAM-1 suppression anti-inflammatory screening

(+)-Alantolactone (CAS 546-43-0; also referred to as helenin) is an eudesmane-type sesquiterpene lactone bearing a characteristic α-methylene-γ-lactone pharmacophore, primarily isolated from Inula helenium L. and other Asteraceae species.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 546-43-0; 80367-94-8
Cat. No. B15609055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Alantolactone
CAS546-43-0; 80367-94-8
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1
InChIKeyPXOYOCNNSUAQNS-AGNJHWRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(+)-Alantolactone Procurement Guide: Eudesmane-Type Sesquiterpene Lactone with Defined Multi-Target Differentiation


(+)-Alantolactone (CAS 546-43-0; also referred to as helenin) is an eudesmane-type sesquiterpene lactone bearing a characteristic α-methylene-γ-lactone pharmacophore, primarily isolated from Inula helenium L. and other Asteraceae species . It exhibits a broad pharmacological profile encompassing anticancer, anti-inflammatory, and antimicrobial activities; however, its scientific and industrial procurement value—versus close structural analogs such as isoalantolactone, parthenolide, helenalin, and dehydrocostus lactone—rests on quantifiable differential activity in specific molecular targets (STAT3, NF-κB pathway, thioredoxin reductase) and distinct pharmacokinetic handling .

Why Generic Substitution Among Sesquiterpene Lactones Introduces Experimental Risk: The Case of (+)-Alantolactone


Sesquiterpene lactones sharing the α-methylene-γ-lactone moiety are frequently treated as functionally interchangeable in procurement decisions; however, this practice is undermined by stark quantitative divergences in target engagement and metabolic fate. (+)-Alantolactone demonstrates a mechanistic bifurcation from its closest analog isoalantolactone—differing in STAT3 inhibitory potency, the mechanism of NF-κB pathway suppression, and oral bioavailability driven by differential thiol conjugation . Direct cytotoxicity comparisons further reveal that substitution at the C1 position (e.g., 1β-hydroxy alantolactone) or saturation of the exocyclic double bond abolishes antitumor activity entirely, confirming that even minor structural modifications produce non-substitutable entities . These data establish that compound identity—not merely compound class—determines experimental outcome, making generic substitution a material risk to reproducibility.

(+)-Alantolactone: Quantitative Differentiation Evidence Versus In-Class Comparators


NF-κB Pathway Inhibition: Alantolactone Is 2.6–4.2× More Potent Than Its Own Derivatives and Mechanistically Distinct from Isoalantolactone

In a direct head-to-head comparison using TNF-α-stimulated human lung adenocarcinoma A549 cells, (+)-alantolactone inhibited ICAM-1 expression with an IC50 of 5 μM, whereas six structurally related alantolactone derivatives lacking the α-methylene-γ-lactone moiety exhibited IC50 values of 13–21 μM . Mechanistically, alantolactone prevented TNF-α-induced IκBα phosphorylation and degradation, while the derivatives failed to block IκBα degradation and instead inhibited RelA DNA binding—representing a mechanistically non-substitutable profile . In a separate study, alantolactone and isoalantolactone inhibited LPS-induced nitrite accumulation in RAW 264.7 macrophages with IC50 values of 0.34 mM and 0.6 mM, respectively—a 1.76-fold potency advantage for alantolactone .

NF-κB inhibition ICAM-1 suppression anti-inflammatory screening TNF-α signaling

STAT3 Inhibition: Alantolactone Ranks Among the Most Potent in a Panel of 10 Sesquiterpene Lactones, with Demonstrated Pathway Selectivity Over MAPK and NF-κB

In a systematic structure-activity relationship study of 10 sesquiterpene lactones, (+)-alantolactone and isoalantolactone emerged as the most potent STAT3 inhibitors in MDA-MB-231 breast cancer cells, with a statistically significant correlation between STAT3 inhibitory activity and anti-proliferative effect (R = 0.80, p < 0.01) . Critically, alantolactone achieves significant STAT3 inhibition (suppression of pTyr705-STAT3, nuclear translocation, DNA binding, and target gene expression) with only marginal effects on MAPKs and NF-κB transcription—a selectivity profile not uniformly shared across the sesquiterpene lactone class . Dehydrocostus lactone, by comparison, inhibits STAT3 phosphorylation in THP-1 cells with an EC50 of 10 μM via upstream JAK kinase suppression, demonstrating a distinct mechanistic entry point .

STAT3 inhibition triple-negative breast cancer MDA-MB-231 signal transduction screening

Thioredoxin Reductase (TrxR) Targeting: A Documented Mechanism for Selective Cancer Cell Killing Not Universally Shared by Sesquiterpene Lactones

(+)-Alantolactone inhibits both recombinant thioredoxin reductase (TrxR) and the cellular enzyme in HeLa cells via covalent interaction between its α-methylene-γ-lactone moiety and the selenocysteine residue in the TrxR active site—a mechanism confirmed by pull-down assays demonstrating elevated oxidized thioredoxin . Overexpression of functional TrxR attenuates alantolactone cytotoxicity, while TrxR knockdown sensitizes cells, establishing target engagement as the driver of effect . This TrxR-targeting mechanism yields a selectivity window: alantolactone exhibits an IC50 of 26.37 μM against normal cells versus 2.75 μM against K562 leukemia cells, representing an approximately 9.6-fold selectivity ratio . Furthermore, TrxR1 expression is significantly upregulated in triple-negative breast cancer (TNBC) tissue specimens compared to normal adjacent tissues, and alantolactone suppresses TNBC cell viability via ROS-dependent ER stress both in vitro (MDA-MB-231 IC50 ~14 μM) and in vivo in a xenograft model with concomitant TrxR1 activity reduction .

thioredoxin reductase inhibition oxidative stress redox biology cancer selectivity

Pharmacokinetic Differentiation: Alantolactone and Isoalantolactone Exhibit Divergent Oral Bioavailability Driven by Differential Thiol Conjugation

A comparative pharmacokinetic study in rats demonstrated that while the absolute oral bioavailability of parent alantolactone is low (2.32%), the total bioavailability including glutathione and cysteine conjugates (AL-total) reaches 8.39%—a 3.62-fold increase . Under identical conditions, isoalantolactone showed parent bioavailability of 1.88% and IAL-total bioavailability of 13.07%, representing a 6.95-fold increase . The differential conjugation profiles indicate that alantolactone and isoalantolactone are not pharmacokinetically interchangeable despite their structural similarity. Additionally, alantolactone demonstrates extensive hepatic metabolism mediated by CYP1A, 2C, 2D, and 3A subfamilies, with potent mechanism-based inhibition of CYP3A4 (IC50 3.6–3.9 μM), a drug-drug interaction liability that must be factored into combination study designs .

pharmacokinetics bioavailability thiol conjugation drug metabolism ADME

Prioritized Application Scenarios for (+)-Alantolactone Based on Quantitative Differentiation Evidence


Triple-Negative Breast Cancer (TNBC) Research: STAT3-Driven Apoptosis and TrxR1-Targeted Oxidative Stress

Investigators studying STAT3-addicted TNBC (MDA-MB-231 and related lines) should prioritize (+)-alantolactone over isoalantolactone, parthenolide, or dehydrocostus lactone based on: (1) its validated status as one of the two most potent STAT3 inhibitors in a 10-compound sesquiterpene lactone panel ; (2) its demonstrated pathway selectivity with marginal effects on MAPK and NF-κB transcription ; and (3) its unique TrxR1 targeting that exploits the pathological TrxR1 upregulation observed in TNBC tissue specimens, enabling ROS-dependent ER stress-mediated apoptosis confirmed both in vitro and in MDA-MB-231 xenograft models at 15–30 mg/kg i.p. with measurable TrxR1 activity reduction in tumor lysates .

NF-κB Pathway Inhibitor Screening: Canonical IκBα Stabilization Without Alternative Pathway Crosstalk

For NF-κB signaling studies requiring clean, canonical pathway inhibition, (+)-alantolactone (IC50 5 μM for ICAM-1 suppression in TNF-α-stimulated A549 cells) provides a well-characterized tool that acts via IκBα stabilization—unlike its own derivatives which bypass IκBα and inhibit RelA DNA binding at 2.6–4.2× lower potency . This mechanistic clarity is critical for target validation studies and high-content screening campaigns where confounding off-pathway effects compromise data interpretation. Compared to parthenolide (which broadly targets IKK and multiple pathways) or helenalin (which directly alkylates the p65 NF-κB subunit cysteine residue), alantolactone offers a defined intervention point in the NF-κB cascade .

Redox Biology and Ferroptosis Research: TrxR Inhibition and Oxidative DNA Damage

Researchers investigating ROS-mediated cancer cell death mechanisms—including ferroptosis and oxeiptosis—should source (+)-alantolactone based on its rigorously validated TrxR inhibition mechanism . The compound has been shown to synergize with PARP inhibitors (olaparib) via oxidative DNA damage induction irrespective of homologous recombination status, and to trigger ferroptosis in non-small cell lung cancer models through FTH1 ubiquitination and degradation . Its ~9.6-fold selectivity for cancer over normal cells (IC50 26.37 μM vs. 2.75 μM in K562) provides a quantifiable therapeutic window for combination studies .

ADME and Drug-Drug Interaction Profiling: CYP3A4 Inhibition Liability Assessment

Contract research organizations and pharmaceutical ADME groups evaluating natural product-drug interaction risks should incorporate (+)-alantolactone as a reference CYP3A4 inhibitor (IC50 3.6 μM in human liver microsomes; 3.9 μM for recombinant CYP3A4) . Its extensive hepatic metabolism via CYP1A, 2C, 2D, and 3A subfamilies, combined with low gastrointestinal stability and oral bioavailability of 2.32%, defines a distinct ADME profile requiring specific formulation or delivery strategies distinct from isoalantolactone . This data package supports regulatory in vitro DDI study design where alantolactone-derived compounds are being advanced.

Quote Request

Request a Quote for (+)-Alantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.